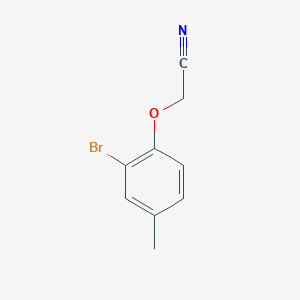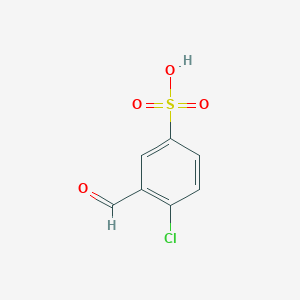![molecular formula C12H14BrN B3037853 8-bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline CAS No. 64230-25-7](/img/structure/B3037853.png)
8-bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline
Overview
Description
8-bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline is a chemical compound with the CAS Number: 64230-25-7 and a linear formula of C12H14BRN . It has a molecular weight of 252.15 .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C12H14BrN/c13-11-6-5-9-3-1-7-14-8-2-4-10(11)12(9)14/h5-6H,1-4,7-8H2 .Scientific Research Applications
Chemical Synthesis and Structural Analysis
Research on compounds related to 8-bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline predominantly focuses on chemical synthesis and structural analysis. For instance, Ukrainets et al. (2013) reported the synthesis of ethyl 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate and its brominated derivatives, exploring their structural features (Ukrainets et al., 2013). Similar studies by the same group also examined the diuretic activity of these compounds, observing a significant increase in diuretic activity compared to non-brominated analogs (Ukrainets et al., 2013).
Potential Pharmacological Applications
Further research by Ukrainets et al. (2018) explored the synthesis of pyrido[3,2,1-ij]quinoline-6-carboxanilides and their effects on urinary output, indicating potential pharmacological applications (Ukrainets et al., 2018). Additionally, Lingam et al. (2011) demonstrated a novel synthesis approach for tetrahydroquinoline derivatives, which could have implications for the development of new pharmaceuticals (Lingam et al., 2011).
Biological Activities and Applications
The exploration of biological activities of related compounds is also prominent. For instance, Ishikawa et al. (1990) synthesized a series of substituted pyrroloquinolines with notable antibacterial activities (Ishikawa et al., 1990). Stanforth (2005) prepared dihydroquinoline derivatives, contributing to the understanding of these compounds' chemical properties (Stanforth, 2005).
Analytical and Sensor Applications
A study by You et al. (2015) developed a colorimetric sensor based on a similar compound for detecting Cu(2+) and CN(-) in aqueous media, demonstrating potential for environmental monitoring and safety applications (You et al., 2015).
Structural and Material Science Research
Research in structural and material science also utilizes these compounds. For example, Krygowski et al. (2002) conducted a study on the crystal and molecular structure of a related compound, providing insights into the molecular geometry and its effects (Krygowski et al., 2002).
Safety and Hazards
Mechanism of Action
Pharmacokinetics
Given its molecular weight of 25215 , it is likely that the compound is absorbed and distributed throughout the body
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. For instance, the compound is recommended to be stored at 0-8°C , suggesting that it may be sensitive to temperature.
Properties
IUPAC Name |
6-bromo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN/c13-11-6-5-9-3-1-7-14-8-2-4-10(11)12(9)14/h5-6H,1-4,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYPIIPRJQKGSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=C(C=C2)Br)CCCN3C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





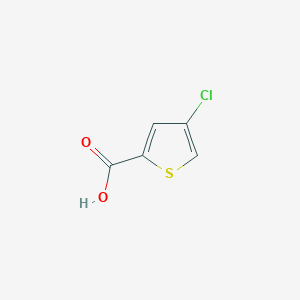

![6-[(5,8-Dihydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B3037780.png)
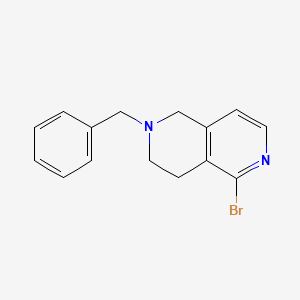

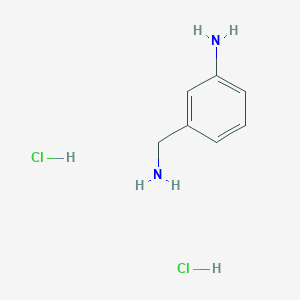
![Piperazine, 1-(2,5-dimethylphenyl)-4-[[1-(2-pyrimidinyl)-4-piperidinyl]carbonyl]- (9CI)](/img/structure/B3037787.png)
![2-{1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole](/img/structure/B3037788.png)

